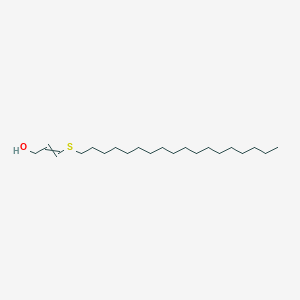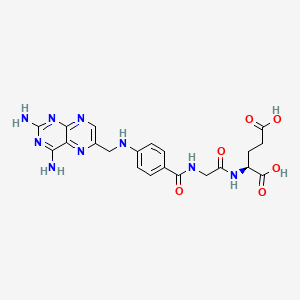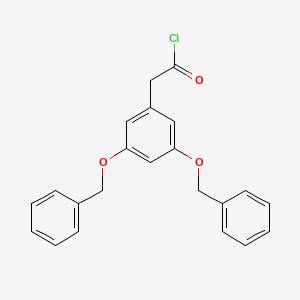
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is an organic compound with a complex structure It is a derivative of benzeneacetyl chloride, featuring two phenylmethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- typically involves the reaction of benzeneacetyl chloride with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The phenylmethoxy groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used to hydrolyze the acyl chloride group.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Oxidation: Oxidation of the phenylmethoxy groups can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can lead to the formation of benzyl alcohol derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acyl chlorides.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- involves its reactivity as an acyl chloride. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the acyl chloride group, making it highly reactive towards nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetyl chloride: The parent compound, lacking the phenylmethoxy groups.
Phenylacetyl chloride: Similar structure but with a phenyl group instead of the benzene ring.
Benzoyl chloride: Another acyl chloride with a benzene ring but without the acetyl group.
Uniqueness
Benzeneacetyl chloride, 3,5-bis(phenylmethoxy)- is unique due to the presence of two phenylmethoxy groups, which can influence its reactivity and physical properties. These groups can provide steric hindrance and electronic effects that differentiate it from other acyl chlorides.
Propiedades
Número CAS |
65690-33-7 |
|---|---|
Fórmula molecular |
C22H19ClO3 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
2-[3,5-bis(phenylmethoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C22H19ClO3/c23-22(24)13-19-11-20(25-15-17-7-3-1-4-8-17)14-21(12-19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2 |
Clave InChI |
VETQMFFAUYBYLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)Cl)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
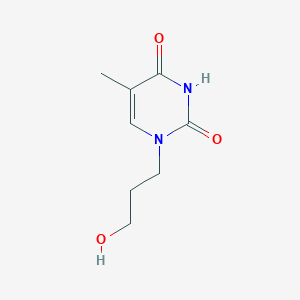

![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
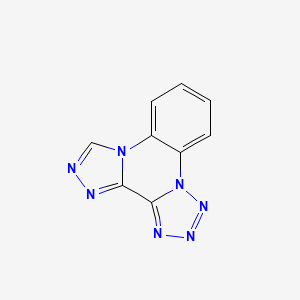
![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
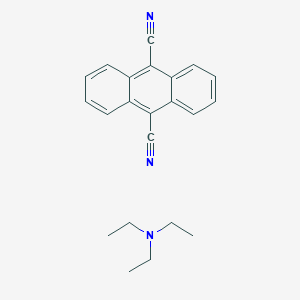

![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)
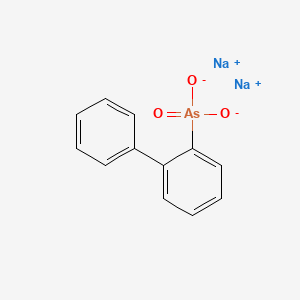
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
